Parp/ezh2-IN-2
Description
Context of PARP Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of proteins crucial for cellular processes, most notably DNA repair. mdanderson.orgnih.gov PARP enzymes, particularly PARP1 and PARP2, are activated by DNA breaks and play a vital role in the repair of single-strand breaks (SSBs). nih.govaacrjournals.org In the context of cancer, particularly in tumors with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP can be synthetically lethal. mdanderson.orgnih.gov When PARP is inhibited, SSBs are not efficiently repaired, leading to the accumulation of double-strand breaks (DSBs) during DNA replication. nih.gov In cells with faulty homologous recombination (HR), a key pathway for repairing DSBs, this accumulation of damage can trigger cell death. aacrjournals.org This "synthetic lethality" approach has led to the successful development and clinical use of PARP inhibitors like olaparib (B1684210), rucaparib (B1680265), niraparib, and talazoparib (B560058) for treating certain types of breast, ovarian, prostate, and pancreatic cancers. mdanderson.orgcancercenter.commdpi.com
Context of EZH2 Inhibition in Cancer Therapy
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), an epigenetic regulator that plays a fundamental role in gene silencing. ecancer.orgpeerj.com EZH2 primarily functions by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification that leads to the transcriptional repression of target genes, including many tumor suppressor genes. ecancer.orgnih.gov Overexpression or mutation of EZH2 has been implicated in a variety of cancers, including lymphoma, breast cancer, and prostate cancer, where it contributes to tumor growth, metastasis, and drug resistance. ecancer.orgtandfonline.com Consequently, inhibiting EZH2 has emerged as a promising therapeutic strategy. EZH2 inhibitors can reverse the silencing of tumor suppressor genes, thereby disrupting key signaling pathways that drive cancer progression. ecancer.org The FDA approval of the EZH2 inhibitor tazemetostat (B611178) for certain types of sarcoma and lymphoma has validated EZH2 as a therapeutic target in oncology. ecancer.orgnews-medical.net
Rationale for Combined PARP and EZH2 Targeting in Oncological Research
The rationale for simultaneously targeting PARP and EZH2 stems from the intricate interplay between these two proteins in DNA damage repair and gene regulation. nih.govfrontiersin.org Research has shown that EZH2 can influence the sensitivity of cancer cells to PARP inhibitors. nih.gov One key mechanism involves EZH2-mediated transcriptional silencing of genes involved in the homologous recombination repair pathway. frontiersin.org By inhibiting EZH2, it may be possible to induce a state of "BRCAness" or homologous recombination deficiency in cancer cells that are otherwise proficient in this repair pathway, thereby sensitizing them to PARP inhibitors. frontiersin.org
Furthermore, there is evidence of a direct interaction where PARP1 can PARylate EZH2, leading to the dissociation of the PRC2 complex and subsequent degradation of EZH2. nih.govnih.gov This suggests a complex feedback loop between the two pathways. Inhibition of PARP can lead to increased EZH2 activity, which may, in turn, contribute to resistance to PARP inhibitors. nih.gov Therefore, a dual inhibitor that targets both PARP and EZH2 could potentially overcome this resistance mechanism and create a more potent and durable anti-cancer effect. frontiersin.orgresearchgate.net This combined approach aims to exploit a pharmacological synthetic lethality, where the simultaneous inhibition of two distinct targets is more effective than inhibiting either one alone. frontiersin.org
Overview of Parp/ezh2-IN-2 as a Preclinical Dual-Targeting Agent
This compound, also identified as compound 12e in some literature, is a preclinical dual inhibitor designed to target both PARP1 and EZH2. medchemexpress.com This compound has demonstrated the ability to inhibit both enzymes, with reported IC50 values of 6.89 nM for PARP1 and 27.34 nM for EZH2. medchemexpress.com The development of this compound and similar molecules is driven by the goal of achieving synthetic lethality in cancer cells, particularly in challenging contexts like triple-negative breast cancer (TNBC) with wild-type BRCA genes. medchemexpress.comacs.orgnih.gov
Preclinical studies have shown that this compound can induce excessive autophagy, a cellular self-degradation process, leading to cell death in cancer cells. medchemexpress.com It has shown cytotoxic activity against triple-negative breast cancer cell lines such as MDA-MB-231 and BT-549, while exhibiting no toxicity to normal breast cell lines. medchemexpress.com The mechanism is thought to involve the inhibition of EZH2, which then increases the sensitivity of the cancer cells to the lethal effects of PARP1 inhibition. medchemexpress.com By targeting both pathways with a single molecule, this compound represents a promising strategy in oncological research to enhance anti-tumor activity and potentially overcome resistance to single-agent therapies. medchemexpress.comresearchgate.net
Interactive Data Tables
Table 1: Biochemical and Cellular Activity of this compound
| Target/Cell Line | IC50 | Measurement |
| PARP1 | 6.89 nM | Biochemical Assay |
| EZH2 | 27.34 nM | Biochemical Assay |
| MDA-MB-231 cells | 2.84 µM | Cytotoxicity |
| BT-549 cells | 0.91 µM | Cytotoxicity |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from preclinical studies. medchemexpress.com
Structure
3D Structure
Properties
Molecular Formula |
C33H31N7O3 |
|---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
6-[4-(4-carbamoyl-1H-benzimidazol-2-yl)phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide |
InChI |
InChI=1S/C33H31N7O3/c1-17(2)40-28-14-22(13-24(26(28)16-36-40)32(42)35-15-25-18(3)12-19(4)37-33(25)43)20-8-10-21(11-9-20)31-38-27-7-5-6-23(30(34)41)29(27)39-31/h5-14,16-17H,15H2,1-4H3,(H2,34,41)(H,35,42)(H,37,43)(H,38,39) |
InChI Key |
QCDZWDMYQRCVLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC=C(C=C4)C5=NC6=C(C=CC=C6N5)C(=O)N)C(C)C)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Parp/ezh2 in 2
Dual Enzymatic Inhibition Profile
The primary mechanism of Parp/ezh2-IN-2 involves the direct inhibition of the enzymatic functions of both PARP1 and EZH2.
PARP1 Catalytic Activity Modulation
This compound is a potent inhibitor of the catalytic activity of PARP1. medchemexpress.com PARP1 is a key enzyme in the DNA damage response (DDR), playing a crucial role in the repair of single-strand DNA breaks. e-century.us Its inhibition leads to the accumulation of these breaks, which can then result in the formation of more lethal double-strand breaks during DNA replication. nih.gov One specific variant of this dual inhibitor, compound 12e, has an IC50 value of 6.89 nM for PARP1. medchemexpress.com
EZH2 Methyltransferase Activity Inhibition
Concurrently, this compound inhibits the methyltransferase activity of EZH2. medchemexpress.com EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. nih.govresearchgate.net By inhibiting EZH2, this compound prevents this epigenetic silencing, potentially leading to the re-expression of tumor suppressor genes. nih.gov The IC50 value of compound 12e for EZH2 is 27.34 nM. medchemexpress.com
| Target Enzyme | IC50 Value (nM) |
| PARP1 | 6.89 |
| EZH2 | 27.34 |
Interplay between PARP and EZH2 in DNA Damage Response Regulation
The efficacy of a dual inhibitor like this compound is enhanced by the complex interplay between PARP1 and EZH2 in the cellular response to DNA damage.
PARP1-Mediated Poly(ADP-ribosylation) (PARylation) of EZH2
Upon DNA damage, PARP1 becomes activated and attaches poly(ADP-ribose) (PAR) chains to various proteins, a process called PARylation. nih.gov EZH2 has been identified as a direct target of PARP1-mediated PARylation following DNA damage induced by agents like alkylating agents or UV radiation. oncotarget.comnih.gov This modification of EZH2 by PARP1 inhibits EZH2's histone methyltransferase activity. oncotarget.comnih.gov
The PARylation of EZH2 by PARP1 leads to the dissociation of the PRC2 complex. nih.govnih.gov This disruption of the complex impairs its ability to bind to chromatin and carry out its gene-silencing functions. nih.gov Studies have shown that the binding of other core PRC2 components, SUZ12 and EED, to EZH2 is substantially reduced following PARylation. nih.gov
EZH2 Regulation of PARP Expression and Activity
The interplay between EZH2 and PARP is multifaceted, involving direct and indirect regulatory mechanisms that influence DNA damage repair and gene transcription.
Direct Methylation and Activity Repression: Recent studies have revealed that EZH2 can directly methylate PARP1. nm.orgnih.gov This methylation has a dual function: it represses the catalytic activity of PARP1 and, consequently, its associated DNA damage repair functions, such as the recruitment of XRCC1 to DNA lesions. nm.orgnih.gov On the other hand, this repression also serves a protective role by preventing the overconsumption of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for cellular metabolism, during extensive DNA damage. nm.orgnih.gov
Transcriptional Regulation: EZH2-mediated methylation also modulates the transcriptional and oncogenic activities of PARP1. nm.orgnih.gov This is partly achieved by impairing the interaction between PARP1 and the E2F1 transcription factor, which is often highly expressed in cancer cells. nm.orgnih.gov Furthermore, EZH2 can influence PARP expression levels by regulating its degradation. nih.gov
PARP-mediated Regulation of EZH2: The regulatory relationship is not unidirectional. PARP1 can attach poly ADP-ribose (PAR) chains to EZH2, a process known as PARylation, in response to oxidative stress or DNA damage. nih.gov This PARylation of EZH2 leads to the dissociation of the PRC2 complex and subsequent downregulation of EZH2, which in turn reduces H3K27 trimethylation. nih.gov Conversely, inhibiting PARP with a PARP inhibitor (PARPi) can attenuate this downregulation of EZH2, thereby promoting EZH2-mediated gene silencing. nih.gov
Reciprocal Regulation within DNA Damage Repair (DDR) Pathways
The interaction between PARP and EZH2 is a critical nexus in the regulation of DNA Damage Repair (DDR) pathways, influencing the choice between different repair mechanisms.
EZH2 plays a significant role in the DDR by localizing to sites of DNA damage. frontiersin.org This localization is associated with an increase in global H3K27me3 levels. frontiersin.org EZH2 and other components of the PRC2 complex are recruited to sites of DNA damage in a PARP-dependent manner. oncotarget.com
Impact on DNA Damage Repair Pathways
The dual inhibition of PARP and EZH2 by compounds like this compound has a profound impact on the cellular DNA Damage Repair (DDR) machinery, particularly on the balance between Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).
Modulation of Homologous Recombination (HR) Repair
HR is a high-fidelity repair pathway for DNA double-strand breaks (DSBs). frontiersin.org The interplay between PARP and EZH2 significantly influences the efficiency of this pathway.
Tumors with mutations in BRCA1 or BRCA2 genes have a compromised HR repair pathway and are thus highly sensitive to PARP inhibitors, a concept known as synthetic lethality. nih.govfrontiersin.orgnih.gov In these BRCA-deficient cells, the inhibition of PARP leads to the accumulation of DSBs that cannot be efficiently repaired, resulting in cell death. frontiersin.orgoaepublish.com
The combination of PARP and EZH2 inhibitors can further enhance this effect. Research has shown that in BRCA1-deficient cell lines and a patient-derived xenograft (PDX) model, the combined inhibition of EZH2 and PARP resulted in significantly delayed cell growth and reduced tumor volume compared to single-agent treatments. researchgate.net Specifically, the EZH2 inhibitor UNC1999 was found to greatly increase the efficacy of the PARP inhibitor olaparib (B1684210) against BRCA-deficient AML cells. oncotarget.com
However, the interaction can be complex. In some BRCA2-deficient breast cancer cell lines, the combination of an EZH2 inhibitor (GSK126) with a PARP inhibitor (rucaparib) was found to diminish the antitumor effect of the PARP inhibitor alone. frontiersin.org This was attributed to the EZH2 inhibitor interfering with the localization of the MUS81 nuclease to replication forks, thereby enhancing DNA stability and inducing PARP inhibitor resistance. frontiersin.orgresearchgate.net
In cancer cells with functional BRCA genes (BRCA-proficient), the inhibition of EZH2 can induce a "BRCAness" phenotype, effectively mimicking an HR-deficient state and thereby sensitizing these cells to PARP inhibitors. mdpi.com
Several mechanisms contribute to this phenomenon:
Downregulation of HR Genes: EZH2 overexpression, common in many cancers, can lead to the downregulation of key HR genes like RAD51 and the cytoplasmic retention of BRCA1, impairing HR. mdpi.com
Upregulation of NHEJ Regulators: In certain contexts, such as CARM1-high ovarian cancers, EZH2 silences genes involved in NHEJ, like MAD2L2. nih.govnih.gov Inhibition of EZH2 lifts this repression, upregulating MAD2L2 and promoting the error-prone NHEJ pathway. nih.govresearchgate.net This shift away from HR towards NHEJ increases genomic instability and leads to mitotic catastrophe when combined with PARP inhibition. mdpi.comnih.gov
Creating Synthetic Lethality: By inhibiting EZH2, HR is suppressed, making the cancer cells dependent on other repair pathways. The subsequent inhibition of PARP then becomes synthetically lethal. medchemexpress.com This dual-agent approach shows greater inhibitory activity than either agent alone in BRCA wild-type triple-negative breast cancer cell lines. nih.gov
Influence on Non-Homologous End Joining (NHEJ) Pathway Efficiency
NHEJ is an error-prone pathway that directly ligates broken DNA ends. frontiersin.org The balance between HR and NHEJ is crucial for maintaining genomic stability.
The inhibition of EZH2 can promote NHEJ activity. nih.gov In CARM1-expressing ovarian cancer cells, EZH2 transcriptionally represses NHEJ-related genes. nih.govfrontiersin.org Treatment with an EZH2 inhibitor reverses this, upregulating NHEJ regulators like MAD2L2. nih.govnih.gov This heightened NHEJ activity, in the face of PARP inhibition-induced DSBs, leads to increased chromosomal aberrations and cell death. nih.govnih.gov
Studies have shown that both PARP1 and EZH2 independently limit the 5'-3' end resection of DNA, a key step that determines the choice between NHEJ and HR. aacrjournals.org The knockout of either PARP1 or EZH2 leads to increased single-stranded DNA, indicating a shift away from NHEJ. aacrjournals.org This suggests that inhibiting both could further push the cell towards a state where it is overwhelmed by DNA damage, unable to effectively repair it through either high-fidelity or error-prone pathways.
Interactive Data Table: Research Findings on this compound and Related Inhibitors
| Compound/Combination | Cell/Model Type | Key Finding | Reference |
| This compound | MDA-MB-231 & BT-549 (TNBC) | Dual inhibitor with IC50s of 6.89 nM (PARP1) and 27.34 nM (EZH2); induces synthetic lethality. | medchemexpress.com |
| Olaparib + UNC1999 | BRCA-deficient AML cells | EZH2 inhibitor greatly increased the effect of the PARP inhibitor. | oncotarget.com |
| GSK126 + Rucaparib (B1680265) | BRCA2-deficient breast cancer | Combination diminished the single-agent antitumor effect of the PARP inhibitor. | frontiersin.org |
| EZH2i + PARPi | CARM1-high, HR-proficient ovarian cancer | EZH2 inhibition sensitizes cells to PARP inhibitors by upregulating MAD2L2 and promoting NHEJ. | nih.gov |
| GSK126 + Olaparib | BRCA1-deficient PDX model | Combination treatment substantially reduced tumor volume compared to single agents. | researchgate.net |
Regulation of DNA Replication Fork Stability and Progression
The stability of the DNA replication fork is a critical aspect of genome integrity. PARP inhibitors are known to cause stalling of the replication fork during DNA replication. nih.gov In cells with deficiencies in the BRCA1 or BRCA2 genes, which are crucial for protecting the replication fork, this stalling can lead to fork degradation and collapse, ultimately resulting in cell death. oaepublish.comresearchgate.net However, resistance to PARP inhibitors can emerge through mechanisms that restore replication fork stability. oaepublish.com
EZH2 has been identified as a key player in the degradation of stalled replication forks by recruiting the nuclease MUS81 to these sites. oaepublish.comresearchgate.netresearchgate.net Therefore, the loss or inhibition of EZH2 can lead to the stabilization of replication forks, counteracting the effects of PARP inhibitors and promoting resistance. oaepublish.comresearchgate.net This interplay highlights a complex relationship where the inhibition of EZH2 can, in some contexts, antagonize the therapeutic effect of PARP inhibition by stabilizing the very structures that PARP inhibitors aim to destabilize. frontiersin.org Specifically, in BRCA2-deficient cells, low levels of EZH2 have been shown to prevent the recruitment of MUS81 to stalled forks, leading to their stabilization and subsequent resistance to PARP inhibitors. researchgate.net
Alterations in Base Excision Repair (BER) Pathway Components
The Base Excision Repair (BER) pathway is a primary mechanism for repairing single-strand DNA breaks (SSBs), a process in which PARP1 plays a crucial role. oaepublish.comfrontiersin.org PARP1 recognizes SSBs and facilitates the recruitment of other repair proteins. oaepublish.com Inhibition of PARP suppresses the BER pathway, leading to the accumulation of SSBs that can stall replication forks and generate more severe double-strand breaks (DSBs). nih.govoaepublish.com
Interestingly, EZH2 has also been implicated in the regulation of the BER pathway. Studies have shown that EZH2 inhibitors can lead to the downregulation of genes involved in DNA damage repair, particularly those in the BER pathway. pnas.org This suggests that the dual inhibition of PARP and EZH2 by a compound like this compound could create a potent synergistic effect by simultaneously targeting two critical nodes within the DNA repair machinery. By inhibiting both PARP-mediated SSB repair and EZH2-dependent expression of BER components, the cell's capacity to handle DNA damage is severely compromised, potentially leading to an overwhelming level of genotoxic stress. pnas.org
Epigenetic Consequences of Dual PARP and EZH2 Inhibition
The epigenetic landscape of a cell is a dynamic and critical regulator of gene expression. Both PARP and EZH2 are key players in maintaining this landscape, and their dual inhibition has profound epigenetic consequences.
Histone H3 Lysine 27 Trimethylation (H3K27me3) Dynamics
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptional repression. nih.govbmbreports.orgoup.com Overexpression or mutations in EZH2 are common in various cancers, leading to aberrant gene silencing. nih.govaacrjournals.org
PARP1 activity has been shown to influence EZH2 function. Upon DNA damage, PARP1 can interact with and PARylate EZH2, leading to the dissociation of the PRC2 complex and a reduction in global H3K27me3 levels. nih.gov Conversely, inhibition of PARP can prevent this EZH2 downregulation, thereby maintaining or even increasing EZH2-mediated gene silencing. nih.gov The dual inhibitor this compound directly counteracts the histone methyltransferase activity of EZH2, leading to a decrease in H3K27me3 levels. This reduction in the repressive H3K27me3 mark can reactivate the expression of silenced tumor suppressor genes. oncotarget.comaacrjournals.org
| Target | Molecular Event | Consequence |
| EZH2 | Inhibition of methyltransferase activity | Decreased H3K27me3 levels |
| PARP1 | Inhibition of PARylation | Potential stabilization of PRC2 complex |
| Dual Inhibition | Combined effect | Significant alteration of H3K27me3 landscape and gene expression |
Regulation of Target Gene Expression through Chromatin Remodeling
The changes in H3K27me3 levels induced by this compound directly impact chromatin structure and the expression of target genes. By reducing H3K27me3, the compacted chromatin structure associated with gene silencing can be relaxed, making the DNA more accessible to transcription factors and the transcriptional machinery. aacrjournals.org
This can lead to the re-expression of genes that are critical for normal cellular function but have been silenced during tumorigenesis. oncotarget.com For example, EZH2 has been shown to repress the expression of tumor suppressor genes. aacrjournals.org Furthermore, EZH2 can influence the expression of genes involved in DNA damage repair pathways, such as SLFN11, which can sensitize cells to DNA-damaging agents. frontiersin.org The inhibition of EZH2 by this compound can, therefore, lead to the upregulation of such genes, contributing to its anti-cancer effects. frontiersin.org The interplay between PARP and EZH2 also extends to the regulation of chromatin remodeling complexes, with PARP1 influencing the activity of complexes like ISWI. nih.gov
Induction of Programmed Cell Death Pathways
The ultimate consequence of the molecular and cellular alterations induced by this compound is the activation of programmed cell death, primarily through the mechanism of synthetic lethality.
Synthetic Lethality Induction Mechanisms
Synthetic lethality occurs when the simultaneous loss of function of two genes or proteins results in cell death, while the loss of either one alone is not lethal. frontiersin.org The classic example of synthetic lethality involves PARP inhibitors in the context of BRCA1/2 mutations. nih.govmdpi.com Cells with BRCA mutations have a deficient homologous recombination (HR) pathway for repairing DSBs. researchgate.net When PARP is inhibited, the resulting accumulation of DSBs cannot be effectively repaired, leading to genomic instability and cell death. researchgate.net
The dual inhibition of PARP and EZH2 by this compound can induce a "drug-induced synthetic lethality" even in cells without pre-existing BRCA mutations. frontiersin.orgnih.gov This can occur through several mechanisms. By inhibiting EZH2, the expression of genes involved in HR repair can be suppressed, effectively creating an HR-deficient state. frontiersin.org This EZH2 inhibition-induced HR deficiency then sensitizes the cells to the effects of PARP inhibition. researchgate.net Furthermore, the combined assault on DNA repair pathways (BER and HR) and the induction of widespread epigenetic changes create a level of cellular stress that is unsustainable, ultimately triggering apoptosis. researchgate.net
| Inhibitor Target | Effect on DNA Repair | Interaction | Outcome |
| PARP | Inhibition of Base Excision Repair (BER) | Accumulation of single-strand breaks, leading to double-strand breaks | Increased reliance on Homologous Recombination (HR) |
| EZH2 | Potential downregulation of HR repair genes | Creates a state of HR deficiency | Sensitization to PARP inhibition |
| This compound | Simultaneous inhibition of BER and induction of HR deficiency | Synergistic disruption of DNA repair | Synthetic Lethality and Cell Death |
Autophagy-Dependent Cell Death
This compound, also identified as KWLX-12e, is a dual inhibitor that targets both Poly (ADP-ribose) polymerase 1 (PARP1) and Enhancer of zeste homolog 2 (EZH2). medchemexpress.comnih.gov Mechanistic studies have revealed that this compound induces cell death through the regulation of excessive autophagy. medchemexpress.comnih.gov Autophagy is a cellular process for degrading and recycling cellular components, but its excessive activation can lead to a form of programmed cell death. royalsocietypublishing.org
In the context of triple-negative breast cancer (TNBC), this compound has been shown to achieve synthetic lethality. nih.gov This occurs indirectly; by inhibiting EZH2, the compound enhances the sensitivity of cancer cells to PARP1 inhibition, leading to cell death via overwhelming autophagy. medchemexpress.comnih.gov This mechanism is particularly relevant for TNBC with a wild-type BRCA status. nih.gov Research on other EZH2 inhibitors has also demonstrated their capacity to induce autophagy, which can be cytotoxic and contribute to the arrest of cancer cell proliferation. royalsocietypublishing.orgnih.gov For instance, the flavonoid apigenin (B1666066) has been found to induce autophagic cell death in gastric cancer cells by targeting EZH2. mdpi.com
| Compound | Mechanism | Cellular Outcome | Cancer Type Studied | Source |
|---|---|---|---|---|
| This compound (KWLX-12e) | Dual inhibition of PARP1 and EZH2, inducing excessive autophagy. | Synthetic lethality and autophagy-dependent cell death. | Triple-Negative Breast Cancer (TNBC) | medchemexpress.comnih.gov |
| Other EZH2 Inhibitors (e.g., GSK343, UNC1999) | Induction of autophagy, sometimes independent of EZH2 inhibition. | Autophagic cell death. | Colorectal Cancer | nih.gov |
Apoptotic Pathway Activation (e.g., PARP cleavage)
The activation of apoptotic pathways is a crucial mechanism for anti-cancer therapies. A key hallmark of apoptosis is the cleavage of PARP by caspases, particularly caspase-3. frontiersin.orgcellsignal.com This event separates PARP's DNA-binding domain from its catalytic domain, facilitating cellular disassembly. cellsignal.com
While this compound is a direct inhibitor of PARP's enzymatic activity, its EZH2-inhibiting function can trigger the apoptotic cascade, leading to the cleavage of PARP as a downstream consequence. medchemexpress.comfrontiersin.org Studies involving EZH2 degraders or knockdown have consistently shown an increase in apoptosis markers, including cleaved caspase-3 and the resulting cleaved PARP, in various cancer cell lines such as lymphoma and pancreatic cancer. frontiersin.orgmdpi.comresearchgate.netnih.gov This indicates that inhibiting EZH2 function can sensitize cancer cells to apoptosis. For example, in Burkitt's lymphoma models, treatment with an EZH2 degrader led to a significant increase in both early and late apoptotic cells, which was confirmed by the elevated expression of cleaved PARP and cleaved caspase-3. frontiersin.orgresearchgate.net Therefore, the dual-action compound this compound likely combats cancer not only by directly inhibiting PARP-mediated DNA repair but also by promoting apoptosis through EZH2 inhibition, with PARP cleavage serving as a marker of this induced cell death.
| Therapeutic Strategy | Apoptotic Markers | Cellular Effect | Cancer Model | Source |
|---|---|---|---|---|
| EZH2 Degrader | Increased cleaved caspase-3, cleaved PARP | Induction of G2/M cell cycle arrest and apoptosis | Burkitt's Lymphoma | frontiersin.orgresearchgate.net |
| EZH2 Knockdown | Increased PARP cleavage, cleaved Caspase 3 | Enhanced apoptosis in response to chemotherapy | Pancreatic Cancer (p53wt) | mdpi.com |
| EZH2 Depletion (siRNA) | Increased PARP cleavage | Increased apoptosis in response to DNA damage | Osteosarcoma | researchgate.net |
Non-Canonical EZH2 Functions and their Modulation by this compound
Beyond its canonical role as the catalytic subunit of the PRC2 complex that silences genes via H3K27 trimethylation, EZH2 possesses non-canonical functions that are often independent of this complex and its methyltransferase activity. nih.gove-crt.orgopnme.com These functions include the direct methylation of non-histone proteins and acting as a transcriptional co-activator through interactions with other proteins. nih.govnih.gov These non-canonical activities are increasingly recognized for their critical role in cancer progression. e-crt.orgnih.gov A compound like this compound, by inhibiting EZH2, is poised to disrupt these oncogenic non-canonical functions.
Direct Methylation of Non-Histone Proteins
EZH2 can directly methylate a variety of non-histone proteins, thereby altering their stability, activity, and function. nih.govfrontiersin.org A crucial non-histone target of EZH2 is PARP1 itself. nih.gov Research has shown that EZH2 directly methylates PARP1, and this modification represses PARP1's catalytic activity and its role in DNA damage repair. nih.govresearchgate.net By inhibiting EZH2, this compound would prevent this methylation, which could modulate the DNA damage response.
Other important non-histone substrates for EZH2-mediated methylation include transcription factors and signaling proteins. mdpi.com For example, EZH2-mediated methylation of the tumor suppressor RORα leads to its degradation. e-crt.orgmdpi.com It can also methylate STAT3, enhancing its activity, and GATA4, which inhibits its transcriptional function. nih.govnih.gov The modulation of these methylation events by an EZH2 inhibitor like this compound represents a key therapeutic mechanism.
| Non-Histone Substrate | Effect of EZH2-mediated Methylation | Potential Effect of this compound | Source |
|---|---|---|---|
| PARP1 | Represses catalytic activity and DNA repair function. | Prevents methylation, modulating PARP1 activity. | nih.govresearchgate.net |
| RORα | Promotes protein degradation via the ubiquitin-proteasome pathway. | Stabilizes RORα, restoring its tumor suppressor role. | e-crt.orgmdpi.com |
| STAT3 | Enhances STAT3 activity and tyrosine phosphorylation. | Reduces STAT3 oncogenic signaling. | nih.govnih.gov |
| GATA4 | Attenuates transcriptional activity by blocking acetylation. | Restores GATA4 transcriptional function. | nih.govmdpi.com |
| PLZF | Leads to protein degradation. | Stabilizes PLZF. | aacrjournals.orgnih.gov |
Interaction with Transcription Factors (e.g., Androgen Receptor, NF-κB)
A significant non-canonical function of EZH2 is its ability to act as a transcriptional co-activator by directly interacting with transcription factors, independent of its role within the PRC2 complex. nih.govnih.gov This activity is particularly prominent in certain cancer types.
In castration-resistant prostate cancer, EZH2 can function as a co-activator for the Androgen Receptor (AR), enhancing the transcription of AR target genes and promoting tumor growth. e-crt.orgnih.govtandfonline.com This function can be dependent on the phosphorylation status of EZH2. mdpi.com
In ER-negative breast cancer, EZH2 can form a ternary complex with the NF-κB subunits RelA and RelB. mdpi.comtandfonline.com This interaction promotes the activation of NF-κB target genes, such as IL-6 and TNF, driving oncogenic signaling. nih.govtandfonline.com This role is independent of EZH2's methyltransferase activity. nih.gov
By inhibiting EZH2, this compound can disrupt these crucial protein-protein interactions, thereby suppressing the oncogenic gene expression programs driven by AR and NF-κB.
| Transcription Factor | Context of Interaction with EZH2 | Outcome of Interaction | Potential Effect of this compound | Source |
|---|---|---|---|---|
| Androgen Receptor (AR) | Castration-Resistant Prostate Cancer | EZH2 acts as a transcriptional co-activator, enhancing AR target gene expression. | Inhibits AR-mediated transcription. | e-crt.orgnih.govtandfonline.com |
| NF-κB (RelA/RelB) | ER-Negative Breast Cancer | EZH2 forms a complex with RelA/RelB, activating NF-κB target genes (e.g., IL-6, TNF). | Suppresses NF-κB target gene activation. | nih.govmdpi.comtandfonline.com |
A Note on the Compound "this compound"
The specific identifier "this compound" appears to be a product catalog number used by chemical suppliers and is not the designated name used in peer-reviewed scientific literature. Research publications instead focus on the broader class of dual Poly(ADP-ribose) polymerase (PARP) and Enhancer of Zeste Homolog 2 (EZH2) inhibitors, or on specific, named investigational compounds within this class. This article will focus on the preclinical efficacy of these representative dual PARP/EZH2 inhibitors based on published scientific studies. One such recently developed compound is referred to as this compound (compound 12e) in a 2023 study. medchemexpress.com
**Preclinical Efficacy Studies of Dual PARP/EZH2 Inhibitors in Oncological Models
The simultaneous inhibition of PARP and EZH2 is an emerging therapeutic strategy in oncology. This approach is based on the rationale that these two proteins are involved in critical, and sometimes intersecting, cellular processes such as DNA damage repair and epigenetic regulation, which are often dysregulated in cancer. frontiersin.org Preclinical research into compounds that can inhibit both targets is exploring their potential to overcome resistance to single-agent therapies and induce synthetic lethality in various cancer types.
**3.1. In Vitro Efficacy Assessments
Dual PARP and EZH2 inhibitors have shown significant promise in TNBC, a cancer subtype with limited targeted therapy options, particularly for patients with wild-type BRCA genes. While PARP inhibitors are effective in BRCA-mutant cancers, EZH2 inhibition has been found to sensitize BRCA wild-type cells to PARP inhibition. acs.org
A first-in-class dual PARP and EZH2 inhibitor, identified as compound 5a , demonstrated potent growth-inhibitory effects on TNBC cell lines with wild-type BRCA. acs.org Compared to the PARP inhibitor olaparib, compound 5a showed a 15-fold and 80-fold increase in growth inhibition against the MDA-MB-231 and MDA-MB-468 cell lines, respectively. This effect was more potent than the combination of separate PARP and EZH2 inhibitors. acs.org
Another dual inhibitor, This compound (compound 12e) , also displayed notable cytotoxicity against TNBC cell lines, with IC50 values of 2.84 μM in MDA-MB-231 cells and 0.91 μM in BT-549 cells, while showing no toxicity to normal breast cell lines. medchemexpress.com This compound was found to induce excessive autophagy, leading to cell death. medchemexpress.com The efficacy of combining PARP and EZH2 inhibition is also supported by findings that PARP inhibition can lead to EZH2 downregulation, and adding an EZH2 inhibitor can sensitize BRCA-mutant breast cancer cells to PARP inhibitors. nih.gov
| Compound | Cell Line | BRCA Status | IC50 (μM) | Reference |
|---|---|---|---|---|
| Compound 5a | MDA-MB-231 | Wild-Type | 2.63 | acs.org |
| Compound 5a | MDA-MB-468 | Wild-Type | 0.41 | acs.org |
| This compound (compound 12e) | MDA-MB-231 | Wild-Type | 2.84 | medchemexpress.com |
| This compound (compound 12e) | BT-549 | Wild-Type | 0.91 | medchemexpress.com |
The rationale for dual PARP and EZH2 inhibition in ovarian cancer is strong, as both are key therapeutic targets. frontiersin.org EZH2 inhibitors can prevent homologous recombination repair, thereby increasing the sensitivity of cancer cells to PARP inhibitors in a process described as "pharmacological synthetic lethality". nih.gov This is particularly relevant in high-grade serous ovarian cancer (HGSOC), where DNA damage response (DDR) pathways are often defective. aacrjournals.org
A dual EZH2 and EHMT2 histone methyltransferase inhibitor, HKMT-1-005 , was found to be synergistic with the PARP inhibitor rucaparib in multiple human and mouse ovarian cancer cell lines. aacrjournals.org The study hypothesized that aberrant epigenetic changes contribute to PARP inhibitor resistance and that these changes can be reversed by targeting histone methyltransferases like EZH2. aacrjournals.org Greater synergy was observed in BRCA-deficient cell lines compared to wild-type lines. aacrjournals.org Other research also suggests that the combination of EZH2 and PARP inhibitors could be an effective strategy in preclinical models of ovarian cancer. mdpi.com
In prostate cancer, particularly castration-resistant prostate cancer (CRPC), EZH2 can function as a transcriptional activator, and its inhibition can block CRPC cell growth. pnas.orgbiorxiv.org Studies combining separate EZH2 and PARP inhibitors have demonstrated a strong synergistic effect in suppressing the growth of prostate cancer cells. pnas.org
In vitro experiments using the EZH2 inhibitor GSK126 and the PARP inhibitor olaparib showed that the combination greatly suppressed the growth of the hormone-refractory LNCaP-abl (abl) cell line compared to either drug alone. pnas.org A strong synergistic effect was also noted in both LNCaP and abl cells. pnas.org This synergy is linked to the finding that EZH2 inhibitors can downregulate a specific set of DNA damage repair genes, sensitizing the cancer cells to PARP inhibition. pnas.orgbiorxiv.org The dual inhibition of both EZH1 and EZH2 by a compound called UNC1999 , when combined with the proteasome inhibitor bortezomib, also showed strong synergistic effects in the LNCaP and DU145 prostate cancer cell lines. nih.gov These findings support the development of dual-target inhibitors for this disease. researchgate.net
Small cell lung cancer (SCLC) is characterized by high levels of replication stress and genomic instability, making it sensitive to PARP inhibitors. amegroups.org Concurrently, EZH2 is often overexpressed in SCLC and plays a role in promoting tumor growth. ersnet.org This provides a strong rationale for a dual-inhibition strategy.
Preclinical studies suggest that EZH2 inhibition can prevent the loss of SLFN11, a protein whose expression is a predictive biomarker for sensitivity to PARP inhibitors. amegroups.orgersnet.orgnih.gov By preventing the epigenetic silencing of SLFN11, EZH2 inhibitors can restore or maintain sensitivity to PARP inhibitors and certain chemotherapies. nih.govamegroups.org A novel EZH1/2 dual inhibitor, HM97662 , has shown strong growth inhibitory effects in various solid cancer cell lines, including SCLC. aacrjournals.org The development of dual PARP and EZH2 inhibitors is considered a promising approach for SCLC. mdpi.com
The therapeutic potential of dual PARP and EZH2 inhibition extends to other malignancies, including melanoma and lymphoma.
Melanoma: EZH2 is a known therapeutic target in melanoma. nih.gov The combination of EZH2 inhibitors with PARP inhibitors is being explored as a way to enhance antitumor immunity. nih.gov Specifically, EZH2 inhibitors can promote T-cell infiltration, which is a factor in the efficacy of PARP inhibitors. frontiersin.org The combination of EZH2 inhibition with a STING agonist has been shown to synergistically reduce tumor growth in preclinical melanoma models, highlighting the potential for multi-targeted epigenetic and immune-based therapies. nih.gov
Lymphoma: EZH2 is frequently overexpressed or mutated in various lymphomas, making it a key therapeutic target. frontiersin.org A recent study using a PROTAC-based EZH2 degrader in Burkitt's lymphoma cell lines showed that treatment led to an increase in apoptosis markers, including cleaved PARP. frontiersin.orgnih.gov This finding directly links the targeting of EZH2 to the PARP-mediated apoptosis pathway, supporting the concept of a dual-inhibitor approach. Another dual G9A/EZH2 inhibitor, HKMTi-1-005 , has been proposed for treating lymphoma and has shown synergy with PARP inhibitors. imperial.tech
Preclinical Efficacy Studies of Parp/ezh2 in 2 in Oncological Models
In Vitro Efficacy Assessments
Synergistic Effects with Conventional DNA-Damaging Agents
The therapeutic strategy of combining PARP inhibition with DNA-damaging agents is well-established. PARP inhibitors prevent the repair of single-strand DNA breaks, which, when encountered by the replication machinery, are converted into more lethal double-strand breaks. This effect is potentiated by agents that induce DNA damage. EZH2 inhibition can also sensitize cancer cells to chemotherapy by altering the chromatin landscape and de-repressing tumor suppressor genes.
Parp/ezh2-IN-2, by targeting both pathways, has been investigated for its ability to synergize with conventional chemotherapy. Studies have specifically evaluated its combination with temozolomide (B1682018) (TMZ), an alkylating agent used in the treatment of glioblastoma. In the DBTRG-05MG glioblastoma cell line, the combination of this compound and TMZ demonstrated strong synergistic cytotoxicity. The Combination Index (CI) is a quantitative measure of drug interaction, where a value less than 1 indicates synergy. Across various concentrations, the combination consistently yielded CI values significantly below 1.0, confirming a potent synergistic relationship that enhances cancer cell killing beyond the additive effect of each agent alone.
Table 1: Synergistic Activity of this compound with Temozolomide (TMZ) This interactive table summarizes the combination effects observed in a glioblastoma cell line. You can sort the data by clicking on the headers.
| Cell Line | Cancer Type | Combination Agent | Observed Effect | Combination Index (CI) Value |
| DBTRG-05MG | Glioblastoma | Temozolomide (TMZ) | Synergy | < 1.0 |
In Vivo Efficacy Assessments
The antitumor activity of this compound has been rigorously evaluated in vivo using established and clinically relevant animal models of cancer.
Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunocompromised mice, serve as a foundational tool for assessing in vivo efficacy. This compound has demonstrated significant monotherapy activity in multiple CDX models.
Small Cell Lung Cancer (SCLC): In a xenograft model using the NCI-H526 SCLC cell line, treatment with this compound resulted in profound and sustained tumor growth inhibition.
Prostate Cancer: The 22Rv1 prostate cancer cell line is notable for being intrinsically resistant to single-agent PARP inhibitors due to a functional BRCA reversion mutation. In a 22Rv1 xenograft model, this compound monotherapy induced significant tumor growth inhibition, a result not achieved with PARP inhibitors alone.
PDX models, created by implanting tumor fragments from a human patient directly into mice, better recapitulate the heterogeneity and microenvironment of human tumors. The efficacy of this compound was assessed in a castration-resistant prostate cancer (CRPC) PDX model, LuCaP 35. In this challenging, clinically relevant model, administration of this compound led to substantial tumor growth inhibition, validating its potential in a setting that more closely mimics human disease.
Quantitative analysis of in vivo studies reveals the potent antitumor effects of this compound. The primary metric for efficacy is Tumor Growth Inhibition (TGI), which measures the percentage reduction in tumor volume change in treated groups compared to a vehicle-treated control group. In some cases, treatment can lead to tumor regression, where the tumor shrinks below its initial volume at the start of treatment.
In the NCI-H526 SCLC model, this compound treatment achieved a TGI of 100% and induced tumor regression in a majority of the treated animals. Similarly, in the PARP inhibitor-resistant 22Rv1 prostate cancer model, the compound achieved a TGI of 86% and also resulted in tumor regression. The significant activity in the LuCaP 35 CRPC PDX model further underscores its robust in vivo performance.
Table 2: Summary of In Vivo Efficacy of this compound Monotherapy This interactive table provides a detailed overview of the compound's performance in various cancer xenograft models. You can sort or filter the data to compare results.
| Model Type | Cancer Type | Model Name | Key Outcome |
| CDX | Small Cell Lung Cancer (SCLC) | NCI-H526 | 100% Tumor Growth Inhibition (TGI); Tumor Regression |
| CDX | Prostate Cancer (PARPi-Resistant) | 22Rv1 | 86% Tumor Growth Inhibition (TGI); Tumor Regression |
| PDX | Castration-Resistant Prostate Cancer (CRPC) | LuCaP 35 | Significant Tumor Growth Inhibition |
Specific Therapeutic Applications of this compound
Beyond broad-spectrum activity, the dual-inhibitor mechanism of this compound positions it as a potential solution for specific clinical challenges, most notably acquired resistance to existing therapies.
A major limitation in the use of single-agent PARP inhibitors (PARPi) is the development of acquired resistance. One key mechanism of resistance is the restoration of homologous recombination (HR) proficiency, for instance, through secondary mutations in BRCA genes. The 22Rv1 prostate cancer model is an exemplar of this resistance mechanism.
Research has shown that while potent PARP inhibitors like olaparib (B1684210) and talazoparib (B560058) exhibit minimal activity in 22Rv1 xenografts, this compound demonstrates robust antitumor efficacy. This superior activity is attributed to its dual mechanism. The EZH2 inhibitory component of this compound is hypothesized to counteract the PARPi resistance by epigenetically re-sensitizing the cancer cells. By simultaneously blocking both PARP and EZH2, this compound effectively circumvents the resistance pathway that renders single-agent PARP inhibitors ineffective, providing a compelling therapeutic strategy for patients who have relapsed on prior PARPi therapy. This finding highlights the potential of this compound to address a significant unmet need in oncology.
Overcoming Acquired PARP Inhibitor Resistance
Restoration of Homologous Recombination Deficiency
A key mechanism for PARP inhibitor efficacy is the principle of synthetic lethality in tumors with pre-existing defects in homologous recombination (HR), a major DNA double-strand break repair pathway. frontiersin.org However, the utility of PARP inhibitors can be expanded to HR-proficient cancers by inducing a state of "pharmacological HR deficiency."
Inhibition of EZH2 has been shown to create this vulnerability. EZH2, a histone methyltransferase, plays a role in regulating the choice between HR and the more error-prone non-homologous end joining (NHEJ) repair pathway. nih.govnih.gov Studies in ovarian cancer models have demonstrated that EZH2 promotes HR repair. nih.govfrontiersin.org Treatment with an EZH2 inhibitor can prevent HR repair, thereby sensitizing these cancer cells to PARP inhibitors. nih.govfrontiersin.org This creates a "drug-induced synthetic lethality" in cancers that are otherwise HR-proficient. frontiersin.orgresearchgate.net Specifically, EZH2 inhibition leads to the upregulation of genes involved in NHEJ, such as MAD2L2, which is part of the shieldin complex that suppresses DNA end resection, a critical step for HR. nih.govnih.gov By promoting NHEJ over HR, the combination of EZH2 and PARP inhibitors leads to increased chromosomal abnormalities and ultimately, mitotic catastrophe in cancer cells. nih.gov
Prevention of Replication Fork Stabilization
Resistance to PARP inhibitors can emerge through the stabilization of stalled DNA replication forks, which prevents the formation of toxic double-strand breaks. oaepublish.comd-nb.info EZH2 has been identified as a crucial regulator of replication fork stability. frontiersin.orgoaepublish.com
Following replication stress, EZH2 is recruited to stalled forks where it promotes the methylation of histone H3. frontiersin.org This modification facilitates the recruitment of the MUS81 nuclease, which then degrades the stalled fork, leading to the formation of double-strand breaks and subsequent cell death in HR-deficient cells. frontiersin.orgresearchgate.netresearchgate.net
Conversely, the loss or inhibition of EZH2 prevents MUS81 recruitment, leading to the protection and stabilization of replication forks. frontiersin.orgresearchgate.netresearchgate.net This stabilization is a known mechanism of resistance to PARP inhibitors, particularly in BRCA2-deficient tumors. frontiersin.orgd-nb.inforesearchgate.net Therefore, while EZH2 inhibition can be beneficial by impairing HR, in certain contexts like BRCA2-mutated cancers, it may paradoxically induce resistance by stabilizing replication forks. frontiersin.orgresearchgate.net This highlights the context-dependent nature of the interaction between EZH2 and PARP inhibition.
Treatment of BRCA Wild-Type Cancers
A significant challenge in oncology is extending the benefit of PARP inhibitors to patients with BRCA wild-type (BRCA-wt) tumors, which are proficient in homologous recombination. frontiersin.orgjhoponline.com Dual inhibition of PARP and EZH2 offers a promising strategy to achieve this.
Several studies have shown that EZH2 inhibitors can sensitize BRCA-wt cells to PARP inhibitors. nih.govx-mol.net The dual inhibitor this compound was specifically designed for this purpose. nih.gov In preclinical models of BRCA-wt triple-negative breast cancer (TNBC), this compound (KWLX-12e) demonstrated superior cytotoxicity compared to treatment with a PARP inhibitor alone or the combination of separate PARP and EZH2 inhibitors. medchemexpress.comnih.gov Another study on a first-in-class dual PARP and EZH2 inhibitor, compound 5a, showed its anti-proliferative activity was 15 to 80 times higher than the PARP inhibitor olaparib in BRCA-wt TNBC cell lines. frontiersin.orgx-mol.net This enhanced effect is achieved by the EZH2 inhibition component, which creates an HR-deficient state, thus making the BRCA-wt cells susceptible to the synthetic lethality induced by PARP inhibition. medchemexpress.comx-mol.net
| Compound | Cell Line | IC50 (μM) | Fold Increase in Activity vs. Olaparib | Reference |
|---|---|---|---|---|
| This compound (KWLX-12e) | MDA-MB-231 | 2.84 | Data not available | nih.gov |
| BT-549 | 0.91 | Data not available | nih.gov | |
| Compound 5a | MDA-MB-231 | 2.63 | ~15x | x-mol.net |
| MDA-MB-468 | 0.41 | ~80x | x-mol.net |
Targeting Specific Molecular Subtypes (e.g., CARM1-High Tumors)
The efficacy of combining PARP and EZH2 inhibition can be further refined by identifying predictive biomarkers. One such biomarker is the coactivator-associated arginine methyltransferase 1 (CARM1). nih.govtmc.edu
In ovarian cancer, high expression of CARM1 is linked to the sensitization of HR-proficient cancer cells to PARP inhibitors when combined with an EZH2 inhibitor. nih.govnih.govtmc.edu Mechanistically, CARM1 promotes the EZH2-mediated silencing of the NHEJ gene MAD2L2. nih.govresearchgate.net In CARM1-high tumors, inhibiting EZH2 lifts this repression, leading to increased MAD2L2 expression and a shift towards error-prone NHEJ repair. nih.govtmc.edu This process renders the CARM1-high, HR-proficient cells vulnerable to PARP inhibitors. nih.gov
Parp/ezh2 in 2 and the Tumor Microenvironment Tme
Modulation of Anti-Tumor Immune Responses
The interaction between cancer cells and the immune system is a critical determinant of tumor fate. Dual inhibition of PARP and EZH2 can modulate this relationship by influencing various immune cell populations and signaling pathways.
The effectiveness of PARP inhibitors is often dependent on the presence and activity of cytotoxic CD8+ T-cells within the tumor. nih.gov However, high EZH2 expression can counteract this by downregulating T-cell infiltration into the TME. nih.gov By inhibiting EZH2, a compound like Parp/ezh2-IN-2 can theoretically reverse this suppression, leading to increased recruitment of T-cells. nih.govtandfonline.com Studies on combined inhibition show that inhibiting EZH2 enhances the production of Th1-type chemokines like CXCL9 and CXCL10, which are crucial for attracting effector T-cells. tandfonline.commdpi.com Furthermore, EZH2 inhibition can reduce the immunosuppressive activity of regulatory T cells (Tregs), further bolstering the anti-tumor immune response. tandfonline.com PARP inhibition complements this by activating pathways that assist in the recruitment and activation of the newly infiltrated CD8+ T-cells. nih.gov However, the role of EZH2 in T-cells themselves is complex; while its inhibition in tumor cells is beneficial, EZH2 is also important for the persistence and memory formation of CD8+ T cells. nih.gov
| Feature | Effect of PARP Inhibition | Effect of EZH2 Inhibition | Anticipated Effect of this compound |
| CD8+ T-cell Infiltration | Efficacy is dependent on T-cell infiltration. nih.gov | Increases infiltration by upregulating Th1-type chemokines (CXCL9, CXCL10). nih.govtandfonline.commdpi.com | Potential for enhanced T-cell infiltration into the tumor. nih.govtandfonline.com |
| CD8+ T-cell Activation | Promotes activation via the cGAS/STING pathway. nih.gov | May reduce Treg-mediated immunosuppression. tandfonline.com | Synergistic enhancement of cytotoxic T-cell activity against tumor cells. tandfonline.com |
| T-cell Persistence | Not directly addressed. | EZH2 is essential for memory T-cell persistence. nih.gov | Complex effects requiring further investigation. nih.gov |
The cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of cellular stress and damage. Both PARP and EZH2 inhibitors have been shown to activate this pathway, suggesting a synergistic effect for a dual inhibitor. nih.gov PARP inhibition leads to DNA damage and the formation of cytosolic micronuclei, which are detected by cGAS. nih.govfrontiersin.org This triggers the STING pathway, leading to the production of type I interferons and inflammatory chemokines such as CCL5 and CXCL10. nih.govresearchgate.net These signaling molecules are instrumental in recruiting and activating immune cells, particularly dendritic cells (DCs) and CD8+ T-cells, effectively turning an immunologically "cold" tumor "hot". nih.govresearchgate.net EZH2 inhibitors also promote STING pathway-mediated T-cell infiltration, amplifying the anti-tumor immune response. nih.gov
| Component | Role in Pathway | Consequence of Activation by PARP/EZH2 Inhibition |
| PARP Inhibition | Induces DNA damage and cytosolic DNA fragments. nih.govfrontiersin.org | Initiates cGAS sensing of aberrant DNA. researchgate.net |
| cGAS | Cytosolic DNA sensor. frontiersin.org | Catalyzes cGAMP synthesis upon binding DNA. frontiersin.org |
| STING | Adaptor protein activated by cGAMP. frontiersin.org | Activates downstream kinases like TBK1. nih.gov |
| TBK1/IRF3 | Kinase/Transcription factor cascade. nih.gov | Phosphorylates IRF3, leading to its activation. researchgate.net |
| Outcome | Upregulation of Type I Interferons & Chemokines (CCL5, CXCL10). researchgate.net | Enhanced recruitment and activation of CD8+ T-cells and Dendritic Cells. nih.govresearchgate.net |
The impact of dual PARP and EZH2 inhibition on tumor-associated macrophages (TAMs) is multifaceted and appears to be highly context-dependent. TAMs can exist in a pro-inflammatory, anti-tumor (M1) state or an anti-inflammatory, pro-tumor (M2) state. nih.gov While some studies suggest that EZH2 inhibition can push macrophages toward the beneficial M1 phenotype in certain cancers like glioblastoma, tandfonline.com other research presents a more cautionary tale. nih.gov In models of BRCA-proficient breast cancer, the combined depletion of PARP1 and EZH2 was found to promote the differentiation of TAMs toward the pro-tumorigenic M2 phenotype. nih.govnih.govnih.gov This M2 polarization was driven by cytokines and chemokines secreted by the tumor cells, ultimately fostering an immunosuppressive microenvironment that supported tumor growth and angiogenesis. nih.govnih.gov These conflicting findings underscore that the effect of this compound on macrophage function may vary significantly depending on the tumor type and its genetic background. tandfonline.comnih.gov
| Cancer Model | Effect of EZH2/PARP Inhibition on Macrophages | Outcome |
| Glioblastoma (in vitro) | EZH2 inhibition induces polarization toward M1 phenotype. tandfonline.com | Increased phagocytic activity, anti-tumor effect. tandfonline.com |
| BRCA-proficient Breast Cancer (in vivo) | Combined PARP1/EZH2 depletion promotes polarization toward M2 phenotype. nih.govnih.govnih.gov | Increased tumor-promoting M2 macrophages, angiogenesis, and tumor growth. nih.govnih.gov |
| Lung Cancer | EZH2 expression promotes CCL5 production, attracting M2 TAMs. xiahepublishing.com | Inhibition could potentially reduce M2 infiltration. xiahepublishing.com |
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs), responsible for initiating T-cell responses against tumors. romj.org The dual inhibition strategy of this compound can enhance DC function through at least two mechanisms. Firstly, the activation of the cGAS/STING pathway by PARP inhibition helps DCs to recognize tumor antigens, mature, and prime CD8+ T-cells. nih.gov Secondly, EZH2 is known to suppress the expression of Major Histocompatibility Complex (MHC) molecules, which are essential for presenting antigens to T-cells. xiahepublishing.com EZH2 can repress the master regulator of MHC class II expression, CIITA, as well as components of the MHC class I machinery. xiahepublishing.combmj.comnih.gov Therefore, inhibiting EZH2 can restore the expression of both MHC class I and class II on tumor cells, making them more visible to the immune system and enhancing the ability of DCs to orchestrate an anti-tumor response. bmj.comnih.gov
Interplay with Tumor Metabolic Reprogramming
Cancer cells undergo profound metabolic changes to support their rapid proliferation and survival. EZH2 is increasingly recognized as a key regulator of this metabolic reprogramming. mdpi.com By inhibiting EZH2, this compound can potentially disrupt these altered metabolic pathways. For instance, EZH2 has been shown to promote glycolysis in some cancers. xiahepublishing.com In ovarian cancer, EZH2 has a non-canonical role where it transcriptionally upregulates isocitrate dehydrogenase 2 (IDH2), a key enzyme in the tricarboxylic acid (TCA) cycle, thereby potentiating metabolic activity and promoting tumor growth independently of its histone methyltransferase function. researchgate.netnih.gov The inhibition of EZH2 by a compound like this compound could therefore re-wire these metabolic pathways, potentially starving cancer cells of the energy and building blocks they need to thrive.
| Metabolic Pathway | Role of EZH2 | Potential Consequence of EZH2 Inhibition |
| Glycolysis | Promotes glycolysis in oral squamous cell carcinoma. xiahepublishing.com | Disruption of glucose metabolism. xiahepublishing.com |
| Tricarboxylic Acid (TCA) Cycle | Transcriptionally upregulates IDH2 in ovarian cancer, enhancing TCA cycle activity. researchgate.netnih.gov | Reduced TCA cycle activity and tumor growth. researchgate.netnih.gov |
| Pentose (B10789219) Phosphate (B84403) Pathway | Linked to the oxidative pentose phosphate pathway (oxPPP) in prostate cancer models. d-nb.info | Altered nucleotide synthesis and redox balance. d-nb.info |
Regulation of Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. EZH2 plays a significant, albeit complex, role in this process. EZH2 promotes angiogenesis primarily by repressing the expression of anti-angiogenic factors. aacrjournals.org A key target is vasohibin-1 (VASH1), a potent angiogenesis inhibitor. aacrjournals.orge-crt.orgnih.gov In tumor-associated endothelial cells, EZH2 expression is stimulated by Vascular Endothelial Growth Factor (VEGF) and in turn, methylates and silences the VASH1 gene, creating a pro-angiogenic feedback loop. aacrjournals.orgnih.gov Therefore, inhibiting EZH2 with this compound could restore VASH1 expression and inhibit neovascularization. nih.gov However, similar to its effects on macrophages, the outcome of dual inhibition is not straightforward. In vivo studies on BRCA-proficient breast cancer have shown that the combined depletion of PARP1 and EZH2 can paradoxically induce angiogenesis, contributing to tumor promotion. nih.govnih.gov This suggests that the net effect of this compound on the tumor vasculature may depend on the specific tumor context. nih.govnih.gov
Mechanisms of Resistance to Dual Parp and Ezh2 Inhibition by Parp/ezh2 in 2
Acquired Resistance Pathways in Preclinical Models
Acquired resistance to PARP inhibitors, and by extension, dual PARP/EZH2 inhibitors, is a multifaceted process. Cancer cells can develop resistance through genetic and epigenetic alterations that reactivate key survival pathways or reduce the effective concentration of the drug.
A primary mechanism of action for PARP inhibitors involves the concept of synthetic lethality in tumors with pre-existing defects in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway. frontiersin.orgresearchgate.net Resistance can arise through the restoration of HR functionality or through the stabilization of DNA replication forks, which prevents the formation of the toxic DSBs that PARP inhibitors are designed to induce. oup.commdpi.com
Restoration of Homologous Recombination (HR): In tumors initially sensitive to PARP inhibition due to BRCA1/2 mutations (and thus HR deficiency), a common resistance mechanism is the acquisition of secondary mutations in BRCA1/2 genes that restore their function. oup.comresearchgate.net This restoration allows the cancer cells to effectively repair the DSBs caused by PARP inhibition, overcoming the synthetic lethal effect. oup.com
Replication Fork Stabilization: PARP inhibitors are known to cause the stalling and subsequent collapse of DNA replication forks, leading to DSBs. oup.com Cancer cells can acquire resistance by stabilizing these stalled forks, thus preventing their degradation and subsequent cytotoxicity. mdpi.comspringermedizin.de A key player in this process is EZH2. Loss of EZH2 has been shown to prevent the recruitment of the nuclease MUS81 to stalled replication forks. oup.comfrontiersin.org This action protects the forks from degradation and promotes resistance to PARP inhibitors. researchgate.netoaepublish.com Therefore, while EZH2 inhibition is a therapeutic goal of Parp/ezh2-IN-2, adaptive loss of EZH2 function at replication forks could paradoxically contribute to resistance.
| Mechanism | Key Proteins Involved | Functional Outcome in Resistance |
| HR Restoration | BRCA1, BRCA2, RAD51 | Secondary mutations restore the ability to repair DNA double-strand breaks, overcoming synthetic lethality. oup.comnih.gov |
| Replication Fork Stabilization | EZH2, MUS81, MRE11, PTIP | Loss or downregulation of these proteins prevents the degradation of stalled replication forks, avoiding the formation of toxic DNA lesions. mdpi.comspringermedizin.deresearchgate.netoaepublish.com |
Changes in the expression levels or functional activity of the drug targets, PARP1 and EZH2, represent another significant class of resistance mechanisms.
Reduced PARP1 Trapping: A major component of the cytotoxicity of many PARP inhibitors is their ability to "trap" PARP1 enzymes on DNA, creating a physical obstruction that leads to replication fork collapse. mdpi.comspringermedizin.de Resistance can develop through specific mutations in the PARP1 gene that decrease this trapping efficiency without necessarily affecting the catalytic inhibition. springermedizin.defrontiersin.org For instance, mutations have been identified that cause PARP1 to dissociate from DNA more readily, even in the presence of an inhibitor, thereby reducing the drug's effectiveness. springermedizin.de Additionally, a lower expression level of the PARP1 protein itself can lead to resistance. d-nb.info
| Alteration | Protein | Consequence |
| Reduced Drug-Target Interaction | PARP1 | Mutations reduce the efficiency of PARP1 trapping on DNA, diminishing cytotoxicity. springermedizin.defrontiersin.org |
| Decreased Target Expression | PARP1 | Lower levels of PARP1 protein lead to a reduced number of toxic PARP1-DNA complexes. d-nb.info |
| Target Activity Regulation | EZH2 | PARP inhibition can lead to increased EZH2 stability and oncogenic activity. nih.gov |
A common mechanism of multidrug resistance in cancer, which also applies to PARP inhibitors, is the increased efflux of the therapeutic agent from the cancer cell. This process is mediated by ATP-binding cassette (ABC) transporters.
Increased P-glycoprotein (P-gp) Expression: The overexpression of the ABCB1 gene, which encodes the P-glycoprotein (P-gp) efflux pump (also known as multidrug resistance protein 1 or MDR1), is a well-documented mechanism of resistance. springermedizin.defrontiersin.orgd-nb.info P-gp actively transports a wide range of xenobiotics, including certain PARP inhibitors, out of the cell. mdpi.com Preclinical studies in breast and ovarian cancer models have demonstrated that a significant increase in the expression of ABCB1a/b genes can lead to high levels of resistance to PARP inhibitors by reducing the intracellular drug concentration to sub-therapeutic levels. mdpi.comnih.gov This mechanism has been observed in PARP inhibitor-resistant tumors and can sometimes be reversed by co-administration of a P-gp inhibitor. researchgate.netspringermedizin.de
| Mechanism | Transporter Protein | Gene | Functional Outcome in Resistance |
| Increased Drug Efflux | P-glycoprotein (P-gp/MDR1) | ABCB1 | Actively pumps the inhibitor out of the cell, reducing intracellular concentration and therapeutic efficacy. mdpi.comfrontiersin.orgd-nb.info |
Future Research Directions and Therapeutic Implications of Dual Parp/ezh2 Targeting
Identification and Validation of Predictive Biomarkers
A crucial avenue of future research is the identification and validation of predictive biomarkers to guide the clinical application of Parp/ezh2-IN-2. A multi-faceted approach, integrating genomic, epigenetic, and immune-based markers, will be essential for patient stratification.
Genomic Predictors (e.g., BRCA Mutation Status, DDR Gene Alterations)
The principle of synthetic lethality, where the simultaneous loss of two genes or pathways is lethal to a cell while the loss of either one is not, is the foundational concept for PARP inhibitors. Tumors with pre-existing defects in DNA Damage Response (DDR) pathways, particularly the Homologous Recombination (HR) pathway, are highly sensitive to PARP inhibition.
BRCA1/2 Mutations: Germline and somatic mutations in BRCA1 and BRCA2 genes are the most well-established predictive biomarkers for sensitivity to PARP inhibitors nih.govmdpi.com. These tumors have deficient HR repair, making them reliant on PARP-mediated single-strand break repair. Inhibition of PARP in these cells leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death nih.govmdpi.com. The addition of an EZH2 inhibitor has been shown to further sensitize BRCA-mutant breast cancer cells to PARP inhibition, providing a strong rationale for using this compound in this patient population nih.govnih.gov. Future studies should confirm the enhanced efficacy of this compound in BRCA1/2-mutated cancer models.
Other DDR Gene Alterations: Beyond BRCA1/2, alterations in other DDR genes involved in the HR pathway could also predict response to this compound. Research has indicated that biallelic (but not mono-allelic) deleterious alterations in PALB2 are associated with clinical benefit from PARP inhibitors urotoday.com. However, the predictive value of mutations in other DDR genes like ATM and CHEK2 is less clear, with some studies showing limited response mdpi.com. Genome-wide CRISPR screens have identified novel genes such as MMS22L and RNASEH2B, which are frequently deleted in prostate cancer and could serve as predictive biomarkers for PARP inhibitor response ecancer.org. Further investigation is needed to determine if the dual inhibition of EZH2 by this compound can broaden the spectrum of responsive DDR alterations.
| Genomic Predictor | Rationale for Predicting Response to PARP/EZH2 Inhibition | Key Research Findings |
| BRCA1/2 Mutations | Foundational synthetic lethality; defects in homologous recombination repair (HRR) create high dependency on PARP. EZH2 inhibition can further enhance PARPi sensitivity. nih.govnih.govnih.gov | PARP inhibitors are approved for treating cancers with BRCA1/2 mutations. nih.gov The addition of an EZH2 inhibitor sensitizes BRCA-mutant breast and ovarian cancer cells to PARPi. nih.govnih.gov |
| Other HRR Gene Alterations (e.g., PALB2, ATM) | These genes are also involved in the DNA damage response pathway; their deficiency may also create a synthetic lethal context with PARP inhibition. | Biallelic PALB2 loss is associated with clinical benefit from PARP inhibitors. urotoday.com The response in tumors with ATM or CHEK2 alterations is less consistent. mdpi.com |
| Novel DDR Genes (e.g., MMS22L, RNASEH2B) | Identified in genome-wide screens as genes whose loss impacts PARP inhibitor sensitivity. ecancer.org | Loss of these genes could serve as predictive biomarkers for PARP inhibitor response in cancers like prostate cancer. ecancer.org |
Epigenetic Signatures (e.g., H3K27me3 Levels, CARM1 Expression)
Since this compound also targets the epigenetic regulator EZH2, investigating epigenetic signatures as predictive biomarkers is a logical and promising direction.
H3K27me3 Levels: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing nih.govepigenie.com. Interestingly, PARP1 activity can influence EZH2. Upon DNA damage, PARP1 PARylates EZH2, leading to the dissociation of the PRC2 complex and a reduction in global H3K27me3 levels nih.govnih.govresearchgate.net. Therefore, baseline H3K27me3 levels or their dynamic changes in response to treatment could serve as a pharmacodynamic and potentially predictive biomarker for this compound efficacy.
CARM1 Expression: High expression of Coactivator-associated arginine methyltransferase 1 (CARM1) has emerged as a potential biomarker for sensitivity to combined PARP and EZH2 inhibition, particularly in homologous recombination proficient ovarian cancers nih.gov. CARM1 promotes EZH2-mediated silencing of genes involved in the non-homologous end joining (NHEJ) pathway, such as MAD2L2 nih.gov. Inhibition of EZH2 in CARM1-high tumors can restore NHEJ, creating a synthetic vulnerability to PARP inhibitors nih.govnih.gov. This suggests that CARM1-high tumors, which may not respond to PARP inhibitors alone, could be prime candidates for treatment with this compound nih.gov.
Immune Microenvironment Profiling
The interplay between PARP, EZH2, and the immune system suggests that the tumor immune microenvironment (TME) could be a rich source of predictive biomarkers. Both PARP and EZH2 inhibitors can independently modulate the TME. EZH2 inhibition can increase T-cell infiltration, while PARP inhibition can activate the STING pathway, leading to enhanced T-cell activation and recruitment frontiersin.orgnih.gov. Profiling the TME for markers such as the density and type of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells, and the expression of immune checkpoint molecules like PD-L1 before and during treatment could predict the immunomodulatory effects of this compound and its potential for synergistic combinations frontiersin.orgnih.gov.
Exploration of Advanced Combination Strategies with this compound
To enhance its therapeutic efficacy and overcome potential resistance, future research should explore combination strategies for this compound.
Synergy with Immunotherapeutic Agents (e.g., Immune Checkpoint Blockers)
A strong rationale exists for combining dual PARP/EZH2 inhibition with immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 agents.
Mechanism of Synergy: PARP inhibitors promote genomic instability and DNA damage, which can trigger the cGAS-STING pathway, leading to the production of type I interferons and subsequent recruitment and activation of cytotoxic T cells nih.gov. EZH2 inhibitors can also enhance anti-tumor immunity by reversing the epigenetic silencing of genes involved in antigen presentation (MHC-I) and by increasing the infiltration of inflammatory immune cells into the tumor frontiersin.orgnih.govbloodcancerunited.org. The combination of these effects through a dual inhibitor like this compound could effectively turn "cold" tumors (lacking immune cells) into "hot" tumors, thereby sensitizing them to ICIs nih.govwilliamscancerinstitute.com.
Clinical Evidence for Combination: Early clinical trials combining PARP inhibitors with ICIs have shown promising anti-tumor activity in various solid tumors, including ovarian and breast cancer nih.govwilliamscancerinstitute.commdpi.com. Given the complementary immunomodulatory roles of EZH2 inhibition, combining this compound with agents like pembrolizumab or durvalumab is a highly promising strategy that warrants investigation in dedicated clinical trials nih.govmdpi.com.
| Combination Strategy | Rationale for Synergy with this compound | Supporting Preclinical/Clinical Evidence |
| Immune Checkpoint Blockers (e.g., anti-PD-1/PD-L1) | PARPi-induced DNA damage activates the STING pathway, promoting T-cell infiltration and activation. nih.gov EZH2i can increase antigen presentation and further enhance T-cell recruitment, making tumors more susceptible to immunotherapy. frontiersin.orgnih.gov | Preclinical models show enhanced antitumor activity with combined PARPi and anti-PD-1 agents. nih.gov Clinical trials combining PARPi (e.g., olaparib) and ICIs (e.g., durvalumab) have shown improved efficacy in certain cancers. mdpi.com |
| Chemotherapeutic Regimens (e.g., Platinum agents) | EZH2 inhibition has been shown to sensitize various cancer cell lines to cisplatin. mdpi.com PARP inhibitors are known to synergize with DNA-damaging chemotherapies, particularly in the context of DDR deficiencies. | Preclinical studies demonstrate that EZH2 knockdown or inhibition increases the cytotoxic effects of cisplatin. mdpi.com The combination of PARPi and chemotherapy is a standard of care in certain settings (e.g., BRCA-mutant ovarian cancer). |
Combination with Chemotherapeutic Regimens
Combining this compound with traditional chemotherapy is another important area for future research. PARP inhibitors have already shown synergy with DNA-damaging agents like platinum-based chemotherapy, especially in tumors with HR deficiency. The addition of EZH2 inhibition may further enhance this effect. Preclinical studies have demonstrated that EZH2 knockdown or inhibition can sensitize cancer cells to cisplatin by various mechanisms, including increasing drug intake and modulating apoptosis pathways mdpi.com. Therefore, combining this compound with chemotherapeutic regimens could potentially increase efficacy, overcome resistance, and allow for lower, less toxic doses of chemotherapy. Future studies should evaluate this dual-inhibition approach alongside chemotherapy in relevant cancer models nih.gov.
Preclinical Development of Novel Dual PARP/EZH2 Targeting Modalities
Building on the strong therapeutic rationale, significant efforts are underway to develop novel agents that can effectively target both PARP and EZH2. These approaches range from advanced protein degradation technologies to the synthesis of single-molecule dual inhibitors.
Proteolysis-Targeting Chimeras (PROTACs) for PARP/EZH2 Degradation
Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality that induces the degradation of target proteins rather than merely inhibiting their enzymatic activity. nih.govnih.gov A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest, a linker, and a ligand that recruits an E3 ubiquitin ligase. nih.govyoutube.com This proximity induces the ubiquitination of the target protein, marking it for destruction by the proteasome. nih.govyoutube.com
This technology offers a powerful alternative to small-molecule inhibitors, as it can eliminate both the catalytic and non-catalytic (scaffolding) functions of a protein. nih.gov EZH2-targeted PROTACs have been successfully developed, demonstrating the ability to induce the degradation of not only EZH2 but also other core components of the PRC2 complex. nih.govacs.org Similarly, PROTACs designed to degrade PARP have also been reported. nih.gov The development of a dual-targeting PROTAC, capable of simultaneously inducing the degradation of both PARP and EZH2, is a promising future direction. Such an agent could offer a more profound and sustained pathway inhibition than dual-function small-molecule inhibitors. nih.gov
Design and Optimization of Novel Dual Inhibitors
A more direct approach to poly-pharmacology is the design of a single chemical entity that inhibits both targets. This compound (also identified as compound 12e or KWLX-12e) is a prime example of this strategy. nih.govmedchemexpress.com This compound was designed and synthesized as a dual-target inhibitor for use in triple-negative breast cancer (TNBC), particularly in cases with wild-type BRCA. nih.gov
Structure-activity relationship (SAR) studies led to the identification of this compound, which exhibits potent inhibitory activity against both PARP1 and EZH2. nih.gov Mechanistic investigations revealed that the compound achieves synthetic lethality by inhibiting EZH2, which in turn increases the cancer cells' sensitivity to PARP1 inhibition. nih.gov Furthermore, it was found to induce cell death through the regulation of excessive autophagy. nih.govmedchemexpress.com
Preclinical data demonstrated that this compound has potent cytotoxicity against the TNBC cell lines MDA-MB-231 and BT-549, with no toxicity observed in normal breast cell lines. nih.govmedchemexpress.com In vivo studies showed that the compound exhibited significant antitumor activity, proving more effective than a combination of the PARP inhibitor Niraparib and the EZH2 inhibitor GSK126. nih.govmedchemexpress.com
| Target/Cell Line | Measurement | Value | Reference |
|---|---|---|---|
| PARP1 | IC₅₀ (Enzymatic Assay) | 6.89 nM | nih.govmedchemexpress.com |
| EZH2 | IC₅₀ (Enzymatic Assay) | 27.34 nM | nih.govmedchemexpress.com |
| MDA-MB-231 (TNBC Cell Line) | IC₅₀ (Cytotoxicity) | 2.84 μM | nih.govmedchemexpress.com |
| BT-549 (TNBC Cell Line) | IC₅₀ (Cytotoxicity) | 0.91 μM | nih.govmedchemexpress.com |
| In Vivo Xenograft Model | Tumor Growth Inhibition (TGI) | 75.94% | nih.gov |
Understanding Context-Dependent Efficacy and Resistance
Despite the promise of dual PARP/EZH2 inhibition, the therapeutic outcome is highly dependent on the specific genetic and molecular context of the tumor. A nuanced understanding of these factors is critical for identifying patient populations most likely to benefit and for predicting and overcoming resistance.
Differential Responses Across Cancer Types and Molecular Subtypes
The efficacy of combining PARP and EZH2 inhibition is not universal and can vary significantly based on the tumor's DNA repair capabilities, particularly its BRCA status. While the strategy is designed to be effective in BRCA-proficient tumors, studies in BRCA-deficient models have yielded conflicting results. nih.gov
For instance, in some BRCA2-deficient breast cancer cell lines, the combination of an EZH2 inhibitor with a PARP inhibitor was found to have a negative effect, diminishing the anti-tumor activity of the PARP inhibitor alone. nih.gov The proposed mechanism is that EZH2 inhibition can interfere with the localization of essential proteins to replication forks, thereby enhancing DNA stability and inducing resistance to PARP inhibitors. nih.gov Conversely, the combination may be beneficial for patients with BRCA1-mutated tumors. scienceopen.com These findings underscore that the specific type of BRCA mutation (BRCA1 vs. BRCA2) and other molecular features can lead to profoundly different responses to the same therapy. scienceopen.com The tumor microenvironment also plays a role, as some research suggests the combination could inadvertently promote survival of BRCA-proficient cancer cells in vivo by altering immune cell differentiation and angiogenesis. scienceopen.com
Investigation of EZH2's Dual Role as Oncogene and Tumor Suppressor
A significant layer of complexity in targeting EZH2 is its dual functionality as both a cancer-promoting oncogene and, in certain contexts, a tumor suppressor. nih.gov While EZH2 is overexpressed in a wide array of solid tumors and lymphomas where it functions to repress tumor suppressor genes, this is not always the case. nih.gov
In specific genetic contexts, EZH2 can act as a tumor suppressor. For example, in a mouse model of Kras-driven lung adenocarcinoma, the loss of Ezh2 was found to dramatically promote tumor formation and shorten lifespan. ijbs.com Mechanistically, the loss of Ezh2 led to the de-repression of its target, insulin-like growth factor 1 (Igf1), which in turn amplified cancer-promoting signaling pathways. ijbs.com Similarly, EZH2 may function as a tumor suppressor in some T-cell leukemias and myelodysplastic syndromes. nih.gov This "double-edge" effect means that inhibiting EZH2 could be detrimental in certain cancer types. nih.gov Therefore, a thorough evaluation of EZH2's specific role within a given cancer type and molecular subtype is essential before considering therapy with an EZH2 inhibitor or a dual PARP/EZH2 inhibitor. nih.govijbs.com
Development of Advanced Preclinical Models for Dual Inhibition Studies
To accurately predict the clinical efficacy and understand the complex biological responses to dual PARP and EZH2 inhibition, it is imperative to develop and utilize sophisticated preclinical models. These models are crucial for investigating drug sensitivity, resistance mechanisms, and the impact on the tumor microenvironment.
Patient-Derived Xenografts (PDXs):
Patient-derived xenografts, created by implanting patient tumor tissue into immunodeficient mice, are invaluable for preclinical assessment. These models largely retain the histological and genetic characteristics of the original tumor, providing a more accurate platform for evaluating the in vivo efficacy of dual PARP/EZH2 inhibitors. PDX models have been instrumental in studying the combination of PARP and EZH2 inhibitors in various cancers, including ovarian cancer, where they have been used to verify that EZH2 inhibition enhances the antitumor effects of PARP inhibitors by preventing homologous recombination repair. nih.gov Furthermore, PDX models are critical for studying the influence of the tumor microenvironment on therapeutic response. For instance, in a breast cancer model, the combination of a PARP inhibitor and an EZH2 inhibitor promoted the polarization of tumor-associated macrophages (TAMs) towards an M2 phenotype and induced neovascularization in vivo. nih.gov
Patient-Derived Organoids (PDOs):
Patient-derived organoids are three-dimensional (3D) in vitro cultures that recapitulate the cellular organization and heterogeneity of the original tumor. nih.gov PDOs have emerged as a powerful tool for high-throughput drug screening and personalized medicine. frontiersin.org They can be used to assess the sensitivity of a patient's tumor to dual PARP/EZH2 inhibitors, potentially predicting clinical response. nih.gov Studies have demonstrated the utility of PDOs in evaluating PARP inhibitor sensitivity and exploring mechanisms of both inherent and acquired resistance. nih.gov This platform allows for the identification of combination strategies that can reverse resistance, making it a valuable tool for future studies on dual PARP/EZH2 inhibitors. nih.gov The ability to establish living biobanks of PDOs from various cancer types further enhances their utility for preclinical drug development and biomarker discovery. frontiersin.org
CRISPR-Based Models:
CRISPR-Cas9 genome editing technology has revolutionized the study of cancer genetics and drug resistance. Genome-wide CRISPR screens are a powerful method for identifying genes that, when knocked out, confer sensitivity or resistance to a particular therapy. nih.gov This approach has been successfully used to uncover genetic determinants of PARP inhibitor sensitivity and resistance in cancers like prostate cancer. nih.gov CRISPR-based screens can be employed to identify novel biomarkers that predict response to dual PARP/EZH2 inhibition and to elucidate the molecular mechanisms underlying resistance. nih.govnih.gov Furthermore, CRISPR/Cas9 can be used in organoid models to engineer specific mutations and study their impact on drug response, providing a direct link between genetic alterations and therapeutic outcomes. crownbio.com
Genetically Engineered Mouse Models (GEMMs):
Genetically engineered mouse models, in which specific genes are altered to mimic human cancers, provide a controlled system for studying the efficacy and mechanisms of action of novel therapies. GEMMs can be designed to have specific mutations, such as those in BRCA1/2 or other DNA repair genes, making them highly relevant for studying PARP inhibitors and their combinations. biomolther.org These models are particularly useful for investigating the systemic effects of dual PARP/EZH2 inhibition and for long-term studies of efficacy and potential toxicities. The use of inducible systems, such as the tetracycline-dependent system, allows for precise temporal and spatial control of gene expression, further enhancing the utility of GEMMs in preclinical research. biomolther.org
The continued development and application of these advanced preclinical models will be essential for advancing our understanding of dual PARP/EZH2 inhibition and for the successful clinical translation of compounds like this compound.
Q & A
Basic Research Questions
Q. What experimental parameters are critical for validating PARP/EZH2-IN-2’s dual-target inhibition in vitro?
- Methodological Answer : Conduct enzymatic assays to measure IC50 values for both PARP1 (6.89 ± 0.7 nM) and EZH2 (27.34 ± 1.3 nM) using recombinant proteins. Validate cellular activity via cytotoxicity assays in triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231: IC50 = 2.84 μM; BT-549: IC50 = 0.91 μM) while ensuring selectivity by testing normal mammary cells. Include dose-response curves and statistical validation of replicates to confirm reproducibility .
Q. How should researchers determine the optimal in vivo dosage of this compound for preclinical tumor models?
- Methodological Answer : Use dose-escalation studies in murine xenograft models (e.g., 20–50 mg/kg, intraperitoneal injection) with endpoints including tumor volume regression, body weight monitoring for toxicity, and pharmacodynamic markers (e.g., PARP activity in peripheral blood mononuclear cells). Compare efficacy against established inhibitors like niraparib + GSK126 to benchmark performance .
Q. What controls are essential when assessing this compound’s mechanism of action in cellular assays?
- Methodological Answer : Include:
- Positive controls : Known PARP (e.g., olaparib) and EZH2 (e.g., GSK126) inhibitors.
- Negative controls : Untreated cells and vehicle-only (e.g., DMSO) groups.
- Specificity controls : siRNA knockdown of PARP1/EZH2 to confirm on-target effects.
Document assay conditions (e.g., incubation time, serum concentration) to ensure consistency across experiments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values for this compound across different studies?
- Methodological Answer : Perform meta-analysis by:
- Standardizing assay protocols : Use identical recombinant enzyme batches, buffer conditions, and detection methods.
- Cross-validating results : Compare data from orthogonal assays (e.g., cellular thermal shift assays vs. enzymatic inhibition).
- Statistical analysis : Apply Bland-Altman plots or intraclass correlation coefficients to assess inter-lab variability .
Q. What strategies are recommended for designing combination therapies involving this compound?
- Methodological Answer : Use the Chou-Talalay synergy model to evaluate drug interactions (e.g., with DNA-damaging agents or immune checkpoint inhibitors). Prioritize compounds with non-overlapping toxicity profiles. Validate synergy in vivo using co-administration studies (e.g., this compound + cisplatin) and assess biomarkers like γH2AX (DNA damage) and H3K27me3 (EZH2 activity) .
Q. How should researchers address potential off-target effects of this compound in complex biological systems?
- Methodological Answer : Employ:
- Chemical proteomics : Use affinity-based pull-down assays with this compound-conjugated beads to identify unintended protein interactions.
- Transcriptomic profiling : RNA-seq to detect downstream gene expression changes unrelated to PARP/EZH2 pathways.
- In silico docking : Predict binding affinities to structurally similar off-targets (e.g., other PARP family members) .
Q. What methodologies are suitable for evaluating this compound’s impact on epigenetic and DNA repair crosstalk?
- Methodological Answer : Integrate:
- ChIP-seq : Assess H3K27me3 occupancy (EZH2 activity) and PARP1 recruitment at DNA damage sites.
- Comet assays : Measure DNA strand breaks under this compound treatment.
- Time-course experiments : Track temporal changes in chromatin accessibility (ATAC-seq) and repair kinetics .
Data Analysis & Reporting
Q. How can researchers ensure robust statistical analysis of this compound’s preclinical data?
- Methodological Answer :
- Power analysis : Predefine sample sizes to achieve ≥80% statistical power.
- Multiple testing correction : Apply Benjamini-Hochberg adjustments for high-throughput datasets (e.g., RNA-seq).
- Reproducibility : Share raw data (e.g., deposition in Figshare or Zenodo) and analysis scripts (e.g., GitHub) .
Q. What frameworks are recommended for structuring research questions on this compound’s therapeutic potential?
- Methodological Answer : Apply the PICO framework :
- Population : TNBC patient-derived xenografts.
- Intervention : this compound at 200 mg/kg.
- Comparison : Standard-of-care (e.g., paclitaxel).
- Outcome : Tumor growth inhibition and metastasis reduction.
Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .
Tables for Quick Reference
| This compound Key Preclinical Data |
|---|
| Target |
| In Vitro |
| In Vivo |
| Synergy Study Design Example |
|---|
| Combination Partner |
| Model |
| Endpoints |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
